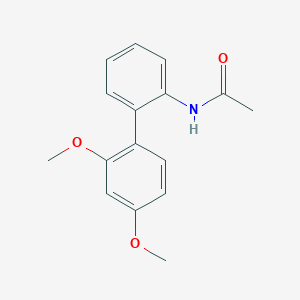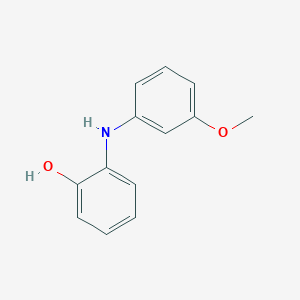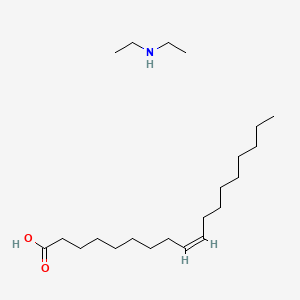![molecular formula C13H11F6N3O4S2 B14138096 1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide is a compound that has gained attention in various scientific fields due to its unique properties. This compound is known for its stability and versatility, making it a valuable component in numerous applications, particularly in the realm of ionic liquids and electrochemical devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide typically involves an alkylation reaction followed by anion exchange. The process begins with the alkylation of 1-methyl-4,4’-bipyridine, which is then subjected to anion exchange to introduce the bis((trifluoromethyl)sulfonyl)amide anion . The reaction conditions often include the use of solvents such as acetonitrile and the presence of catalysts to facilitate the exchange process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The bis((trifluoromethyl)sulfonyl)amide anion plays a crucial role in stabilizing the compound and facilitating its reactivity in various chemical processes . The pathways involved include the modulation of ionic conductivity and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Similar in structure but with a different cation, this compound is also used in ionic liquids and electrochemical applications.
1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with a different alkyl group, used in similar applications.
3-Hexyl-1-methyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide: This compound has a longer alkyl chain, affecting its physical properties and applications.
Uniqueness
1-Methyl-[4,4’-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide stands out due to its unique bipyridine structure, which imparts distinct electronic properties and enhances its stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Propiedades
Fórmula molecular |
C13H11F6N3O4S2 |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-methyl-4-pyridin-4-ylpyridin-1-ium |
InChI |
InChI=1S/C11H11N2.C2F6NO4S2/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-9H,1H3;/q+1;-1 |
Clave InChI |
UYSDOPGLPLTNAP-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)C2=CC=NC=C2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)
![2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14138029.png)





![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)




![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
